3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a chemical compound characterized by the molecular formula and a molecular weight of 250.67 g/mol. This compound is notable for its trifluoromethyl group, which imparts unique properties that are valuable in various chemical applications, particularly in synthetic chemistry and medicinal chemistry.
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride can be sourced from chemical suppliers and is classified as a sulfonyl chloride. It is used primarily as a reagent in organic synthesis, especially for introducing trifluoromethyl groups into organic molecules, which can enhance biological activity and alter physical properties.
The synthesis of 3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride typically involves the reaction of cyclohexane with trifluoromethyl sulfonyl chloride under controlled conditions. Specific methods may vary, but a common approach includes:
The molecular structure of 3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride can be represented by various notations:
InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2
SQPYSHIJUJDRNU-UHFFFAOYSA-N
C1CC(CC(C1)S(=O)(=O)Cl)C(F)(F)F
These representations highlight the compound's structural features, including the cyclohexane ring, the sulfonyl chloride functional group, and the trifluoromethyl substituent.
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride participates in several chemical reactions:
The mechanism of action for 3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride primarily involves its ability to release trifluoromethyl radicals during chemical reactions. These radicals are highly reactive species that can participate in various radical-mediated transformations, making this compound valuable in synthetic organic chemistry.
The generation of trifluoromethyl radicals typically occurs through thermal decomposition or photolysis under specific conditions, facilitating their incorporation into other organic substrates.
The physical and chemical properties of 3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride include:
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride has a variety of applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: